Product packaging for Ersilan(Cat. No.:CAS No. 135556-19-3)

Ersilan

Cat. No.: B147699
CAS No.: 135556-19-3
M. Wt: 835.9 g/mol
InChI Key: RROKCPYVHJKPQG-SPZWACKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ersilan's Components within Contemporary Chemical Disciplines

The two active ingredients of this compound belong to distinct and well-established domains of chemical science.

Dihydroergocristine is a semi-synthetic derivative of a naturally occurring ergot alkaloid wikipedia.orgdrugbank.com. Its chemical science is rooted in several key disciplines:

Natural Product Chemistry: Ergot alkaloids are complex indole (B1671886) compounds produced by fungi, representing a large group of nitrogenous fungal metabolites nih.gov. The study of their isolation, structure elucidation, and biosynthesis is a classic area of this field.

Medicinal Chemistry: As a derivative of a bioactive natural product, Dihydroergocristine's development and study are central to medicinal chemistry. This field focuses on designing and synthesizing compounds with therapeutic value. Dihydroergocristine interacts with various receptors, including dopaminergic, serotonergic, and adrenergic receptors, making it a subject of intense pharmacological and medicinal investigation drugbank.compatsnap.comnih.gov.

Synthetic Organic Chemistry: The modification of the natural ergotamine structure to produce Dihydroergocristine involves sophisticated synthetic methodologies.

Etofylline is a derivative of theophylline (B1681296), which belongs to the xanthine (B1682287) class of alkaloids patsnap.comnih.gov. Its chemical context includes:

Heterocyclic Chemistry: The core of Etofylline is the xanthine scaffold, a purine-based heterocyclic system nih.gov. The synthesis and reactivity of such ring systems are a major focus of heterocyclic chemistry.

Pharmacology and Medicinal Chemistry: Etofylline acts as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist medchemexpress.compatsnap.com. This mechanism of action places it firmly within the study of medicinal chemistry, particularly in the development of treatments for respiratory and vascular conditions patsnap.compatsnap.com.

Historical Trajectories and Foundational Discoveries

The history of "this compound" is the combined history of its two components, each with its own distinct timeline of discovery and development.

Dihydroergocristine: The story of this compound begins with the study of ergot, a fungal blight of rye that has been known for centuries for its potent physiological effects nih.gov.

Early 20th Century: The foundational work on isolating and characterizing ergot alkaloids was performed by scientists like Arthur Stoll and Albert Hofmann at Sandoz laboratories. This research led to the isolation of various ergot peptides, including ergotamine.

Mid-20th Century: Recognizing the therapeutic potential and toxicity of natural ergot alkaloids, researchers focused on creating semi-synthetic derivatives. Dihydrogenation of the parent alkaloids was found to reduce vasoconstrictor effects while retaining other useful properties. Dihydroergocristine emerged from this line of research as one component of a mixture known as ergoloid mesylates wikipedia.orgpatsnap.com. This work was pivotal in transforming potent natural toxins into manageable therapeutic agents.

Etofylline: The history of Etofylline is linked to the broader class of methylxanthines, which includes caffeine (B1668208) and theophylline wikipedia.org.

Late 19th Century: Theophylline was first isolated from tea leaves and chemically identified around 1888 by Albrecht Kossel wikipedia.org. Its chemical synthesis was achieved shortly after by Emil Fischer wikipedia.org.

Early 20th Century: Theophylline's clinical use began in the early 1900s, initially as a diuretic and later as a treatment for asthma wikipedia.org.

Mid-20th Century: To improve upon the pharmacological profile of theophylline, derivatives were synthesized. Etofylline, which is 7-(2-hydroxyethyl)theophylline, was developed as part of this effort to create analogues with specific therapeutic properties nih.govpatsnap.com.

Current Paradigms and Unresolved Challenges in the Chemical Science of this compound's Components

The "unresolved challenges in this compound chemical science" are, in fact, the ongoing research questions and challenges related to ergot alkaloids and xanthine derivatives.

Challenges in Ergot Alkaloid Chemistry (Dihydroergocristine):

Receptor Selectivity: Ergot alkaloids interact with a wide range of adrenergic, dopaminergic, and serotonergic receptors nih.govmdpi.com. A major challenge is designing derivatives with higher selectivity for specific receptor subtypes to maximize therapeutic effects (e.g., vasodilation) while minimizing off-target side effects nih.govmdpi.comresearchgate.net.

Synthetic Complexity: The synthesis and modification of the complex, rigid tetracyclic ergoline (B1233604) ring system remain challenging. Developing more efficient and stereoselective synthetic routes is an ongoing goal for organic chemists.

Neurodegenerative Disease Research: Recent studies have identified Dihydroergocristine as a potential direct inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease drugbank.comdrugbank.com. A significant challenge is optimizing this activity and understanding its therapeutic potential, which could reposition this class of compounds for new indications.

Challenges in Xanthine Chemistry (Etofylline):

Improving the Therapeutic Window: A well-known issue with xanthine derivatives is their narrow therapeutic index, where the effective dose is close to the toxic dose patsnap.com. A primary challenge in the medicinal chemistry of xanthines is the development of new derivatives with improved safety profiles and fewer side effects dntb.gov.uarsc.orgnih.gov.

Target Specificity: Etofylline is a non-selective phosphodiesterase (PDE) inhibitor patsnap.com. The development of inhibitors that are selective for specific PDE isoenzymes (like PDE4) is a major goal, as this could lead to more targeted anti-inflammatory and bronchodilatory effects with a better side-effect profile patsnap.com.

Exploring New Applications: The fundamental xanthine scaffold continues to be a source for new drug discovery. Researchers are exploring its potential in developing agents for cancer, diabetes, and neurodegenerative disorders, which requires synthesizing and screening large libraries of novel derivatives nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H53N9O8 B147699 Ersilan CAS No. 135556-19-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135556-19-3

Molecular Formula

C44H53N9O8

Molecular Weight

835.9 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C35H41N5O5.C9H12N4O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);5,14H,3-4H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;/m1./s1

InChI Key

RROKCPYVHJKPQG-SPZWACKZSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Synonyms

Ersilan

Origin of Product

United States

Synthetic Methodologies for Ersilan and Its Molecular Analogs

Strategies for De Novo Ersilan Synthesis

As this compound is a formulation of two separate active ingredients, its "de novo synthesis" is addressed through the individual synthesis of Dihydroergocristine and Etofylline from fundamental precursors.

Dihydroergocristine:

The synthesis of dihydroergocristine, a semi-synthetic ergot alkaloid, is achieved through the hydrogenation of ergocristine. Ergocristine itself is typically isolated from ergot alkaloid mixtures produced by fungi of the Claviceps genus. The core of its structure is the tetracyclic ergoline (B1233604) ring system. While a total de novo synthesis of a complex molecule like ergocristine is a significant challenge, research into the total synthesis of the foundational lysergic acid has paved the way for accessing the ergoline scaffold from basic chemical building blocks.

A key transformation in the synthesis of the ergot alkaloid scaffold is the intramolecular Heck reaction to form the C(9)-C(10) double bond present in lysergic acid, a precursor to many ergot alkaloids. The subsequent hydrogenation of the C(9)-C(10) double bond is the final step in producing the "dihydro" derivatives like dihydroergocristine.

A patented method for preparing pure dihydroergocristine involves the following general pathway:

Extraction and purification of an ergot alkaloid mixture to isolate ergocristine.

Conversion of the crude alkaloid mixture to the dihydrogen phosphate salt of the levorotatory alkaloids to facilitate purification.

Liberation of the ergocristine base from its salt.

Catalytic hydrogenation of the ergocristine base to yield dihydroergocristine.

Etofylline:

The synthesis of etofylline, a derivative of theophylline (B1681296), is more straightforward. The primary and most common method for its preparation involves the alkylation of theophylline. The reaction pathway consists of the nucleophilic substitution at the N7 position of the theophylline ring.

The established reaction for the synthesis of Etofylline is:

Reactants: Theophylline and 2-chloroethanol (glycol monochlorohydrin).

Conditions: The reaction is carried out in an alkaline medium, often using a base such as sodium hydroxide or sodium ethoxide.

Mechanism: The base deprotonates the N7 nitrogen of theophylline, forming a nucleophilic anion that then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride and forming the N7-(2-hydroxyethyl) bond.

Dihydroergocristine:

The optimization of dihydroergocristine synthesis primarily focuses on the efficiency of the hydrogenation step of ergocristine. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and hydrogen pressure.

ParameterConditionEffect on Yield and Purity
Catalyst Palladium on carbon (Pd/C), Raney NickelHigh efficiency in reducing the C9-C10 double bond.
Solvent Dioxane-ethanol mixture, Ethyl acetateAffects solubility of the starting material and product, influencing reaction rate and ease of purification.
Temperature Room temperature to slightly elevatedHigher temperatures can increase reaction rate but may also lead to side reactions.
Hydrogen Pressure Atmospheric to slightly elevated pressureSufficient pressure is required to ensure efficient hydrogenation.

Hydrazinolysis of dihydroergocristine mesylate has also been studied, providing insights into reaction conditions for modifying the ergoline structure. For instance, the reaction of dihydroergocristine mesylate with hydrazine hydrate at elevated temperatures can cleave the peptide side chain. Optimization of this reaction has shown that quantitative yields can be achieved within an hour at 140°C. nih.gov

Etofylline:

The synthesis of etofylline from theophylline can be optimized to improve yield and purity while minimizing reaction time.

ParameterConditionEffect on Yield and Purity
Base Sodium hydroxide, Sodium ethoxide, Potassium carbonateThe choice of base influences the deprotonation of theophylline and can affect the rate of reaction and the formation of byproducts.
Solvent Ethanol, Water, Dimethylformamide (DMF)The solvent affects the solubility of reactants and the reaction temperature.
Temperature Reflux temperature of the solventHigher temperatures generally increase the reaction rate.
Reaction Time Several hoursMonitoring the reaction progress by techniques like TLC or HPLC helps in determining the optimal reaction time to maximize product formation and minimize degradation.

Microwave-assisted synthesis has been shown to lead to higher yields in shorter reaction times compared to conventional heating methods for the alkylation of related xanthine (B1682287) derivatives.

Development of this compound Derivatization Protocols

Derivatization of the components of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Dihydroergocristine:

The complex structure of dihydroergocristine offers multiple sites for functionalization. The ergoline ring system and the peptide moiety can be selectively modified. Regioselective functionalization of the indole (B1671886) nucleus at the C-4 position has been achieved using a directing group strategy with a ruthenium catalyst. This allows for the introduction of various substituents at a specific position on the ergoline core.

The stereochemistry of the ergoline core is crucial for its biological activity. Synthetic strategies often focus on stereoselective construction of the chiral centers. For example, the Evans aldol reaction has been used for the stereoselective construction of allylic stereogenic centers in the synthesis of the ergoline skeleton.

Etofylline:

The primary sites for functionalization on the etofylline molecule are the hydroxyl group of the hydroxyethyl side chain and the C8 position of the xanthine ring. The hydroxyl group can undergo esterification or etherification. The C8 position can be functionalized through halogenation followed by nucleophilic substitution, allowing for the introduction of a wide range of substituents. The synthesis of various theophylline analogs has demonstrated that replacement of the methyl groups at the N1 and N3 positions with other alkyl or functionalized groups is also possible. nih.gov

Dihydroergocristine Analogs:

A variety of ergot alkaloid analogs have been synthesized to investigate their therapeutic potential. Modifications often involve:

Alterations to the peptide portion of the molecule.

Substitution at various positions of the ergoline ring system.

Changes in the stereochemistry of the chiral centers.

For example, the synthesis of lysergol and isolysergol stereoisomers has been achieved through a streamlined process, allowing for their pharmacological evaluation.

Etofylline Analogs:

Numerous analogs of theophylline, and by extension etofylline, have been synthesized. These modifications are typically aimed at altering the compound's pharmacokinetic properties or its affinity for adenosine (B11128) receptors. Examples of synthesized theophylline analogs include those where the methyl groups are replaced by n-propyl, allyl, or propargyl groups. nih.gov The hydroxyethyl group of etofylline can also be modified, for instance, by converting the hydroxyl group to an azide, which can then be reduced to an amine or used in click chemistry to attach other molecules.

Analog TypeModificationSynthetic Approach
Theophylline N-alkyl analogs Replacement of N1, N3, or N7 alkyl groupsAlkylation of theophylline or its precursors with various alkyl halides.
Etofylline side-chain analogs Esterification or etherification of the hydroxyl groupReaction of etofylline with acyl chlorides, anhydrides, or alkyl halides.
C8-substituted xanthines Introduction of substituents at the C8 positionHalogenation of the C8 position followed by nucleophilic substitution.

Principles of Sustainable Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like dihydroergocristine and etofylline is crucial for minimizing environmental impact. instituteofsustainabilitystudies.comispe.org

Dihydroergocristine Synthesis:

The traditional extraction of ergocristine from fungal cultures can be resource-intensive. The application of green chemistry principles could involve:

Biocatalysis: Utilizing engineered microorganisms or isolated enzymes to produce the ergoline scaffold or specific ergot alkaloids, potentially reducing the need for harsh chemicals and complex purification processes.

Safer Solvents: Replacing hazardous organic solvents used in extraction and purification with greener alternatives such as bio-based solvents or supercritical fluids.

Atom Economy: Designing synthetic routes to the ergoline core that maximize the incorporation of starting materials into the final product, such as through catalytic C-H activation strategies.

Etofylline Synthesis:

The synthesis of etofylline offers several opportunities for the implementation of green chemistry:

Alternative Solvents: Replacing traditional organic solvents with water or ethanol, which are more environmentally benign.

Catalysis: Using catalytic amounts of a base or employing phase-transfer catalysts to improve reaction efficiency and reduce waste.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While theophylline is the direct precursor, exploring biosynthetic routes to the xanthine core from renewable resources could be a long-term goal for sustainable production.

By adopting these principles, the synthesis of the individual components of this compound can be made more efficient, safer, and environmentally friendly.

Based on the initial search, it appears there has been a misunderstanding regarding the nature of "this compound." The available scientific data indicates that This compound is not a single chemical compound . Instead, it is the trade name for a drug that is a combination of two separate active ingredients : Etofylline and a dihydroergotoxine derivative (specifically, Dihydroergocristine is mentioned as a parent compound) nih.gov.

Therefore, it is not possible to provide an article on the "Synthetic Methodologies for this compound" as a singular entity. The synthesis would involve the separate production of its individual components, which are then formulated together to create the final drug product.

Due to this fundamental discrepancy with the premise of the request, and to ensure scientific accuracy, an article following the provided outline for a single compound named "this compound" cannot be generated. Any attempt to do so would be factually incorrect and misleading.

Advanced Spectroscopic and Analytical Characterization of Ersilan

Vibrational Spectroscopic Analysis of Ersilan Systems

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound based on its vibrational modes.

Fourier Transform Infrared Spectroscopy (FT-IR) Studies of this compound

FT-IR spectroscopy is a widely used technique for identifying organic, polymeric, and some inorganic materials by generating an absorbance spectrum that reflects the unique chemical bonds and molecular structure. While specific FT-IR studies detailing the characteristic peaks and their assignments for this compound were not found in the consulted sources, FT-IR analysis of this compound would typically involve examining the absorption of infrared light by the molecule's functional groups. Different vibrations, such as stretching and bending modes of bonds like C=O, C-H, O-H, and C-N, would give rise to distinct peaks in the infrared spectrum, serving as a molecular fingerprint for identification and potentially revealing information about its solid state or interactions in mixtures. wikipedia.org

Raman Spectroscopic Characterization of this compound

Raman spectroscopy is another powerful vibrational spectroscopic technique that provides complementary information to FT-IR by measuring the inelastic scattering of light. It is particularly useful for studying molecular vibrations and can be applied to various sample types, including solids and liquids. Although specific data on the Raman spectroscopic characterization of this compound was not identified in the search results, Raman spectroscopy of this compound would involve analyzing the shifts in wavelength of scattered light, which correspond to the vibrational energy levels of the molecule. This would yield a unique spectral signature providing insights into the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of organic compounds. It provides detailed information about the connectivity and environment of atoms within a molecule.

Solution-State NMR Techniques for Elucidating this compound Molecular Architecture

Solution-state NMR spectroscopy is used to characterize molecules dissolved in a liquid state. guidetopharmacology.orgnih.gov This technique is powerful for determining the chemical composition and structure of dissolved substances. guidetopharmacology.org While specific solution-state NMR data for this compound was not found in the consulted literature, typical analyses would involve acquiring 1H and 13C NMR spectra to identify different types of protons and carbons and their neighboring atoms. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in establishing the connectivity between atoms and confirming the molecular architecture of this compound. nih.gov

Solid-State NMR Applications for Bulk this compound Analysis

Solid-state NMR spectroscopy is employed to characterize solid materials that cannot be easily dissolved. guidetopharmacology.org This technique is valuable for analyzing the molecular structure, dynamics, morphology, and crystallinity of solid compounds. Although specific solid-state NMR applications for bulk this compound analysis were not detailed in the search results, solid-state NMR could be used to study the structural properties of solid forms of this compound, such as different polymorphs or formulations. Techniques like Cross Polarization Magic Angle Spinning (CP/MAS) 13C NMR can provide high-resolution spectra of solid samples, offering insights into molecular packing and solid-state effects.

Mass Spectrometric Approaches for this compound Characterization

High-Resolution Mass Spectrometry (HRMS) for this compound Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements, typically to several decimal places. measurlabs.com This precision allows for the determination of the elemental composition of a compound or its fragments by matching the experimental exact mass to theoretical masses calculated for different elemental combinations. measurlabs.com

For this compound, HRMS analysis would involve introducing a purified sample into the mass spectrometer, where it would be ionized. The HRMS instrument would then precisely measure the mass-to-charge ratio of the molecular ion. This exact mass measurement would be used to propose possible elemental formulas for this compound. Isotopic patterns observed in the HRMS spectrum can further support or refute proposed formulas. measurlabs.com

While specific HRMS data for this compound is not available, a typical HRMS analysis report for a compound would include the measured exact mass, the proposed elemental formula, the calculated theoretical mass for that formula, and the mass error (in ppm).

Placeholder for potential HRMS data table for this compound:

ParameterValueUnit
Measured Exact Mass[Data]Da
Proposed Formula[Data]-
Calculated Mass[Data]Da
Mass Error[Data]ppm

Tandem Mass Spectrometry (MS/MS) for this compound Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (often the molecular ion or a selected fragment ion) is isolated and then fragmented, usually through collision-induced dissociation (CID). bu.edu The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern or product ion spectrum. bu.edu

For this compound, MS/MS would be used to gain insights into its molecular structure. By fragmenting the molecular ion and analyzing the masses of the product ions, researchers can deduce the presence of specific functional groups and the connectivity of atoms within the molecule. Analyzing the fragmentation pathways can help piece together the structural puzzle of this compound. scribd.comintertek.com

Although specific MS/MS data for this compound is not available from the searches, MS/MS is a standard technique for structural elucidation. researchgate.net A typical MS/MS analysis would involve selecting the molecular ion of this compound and subjecting it to fragmentation. The resulting spectrum would show the mass-to-charge ratios and relative abundances of the fragment ions.

Placeholder for potential MS/MS data table for this compound (illustrative fragment ions):

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)Proposed Neutral Loss
[this compound M+H]+[Fragment 1][Data][Data]
[this compound M+H]+[Fragment 2][Data][Data]
[Fragment 1][Fragment 3][Data][Data]

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection and identification capabilities of mass spectrometry (MS). GC is suitable for separating volatile and semi-volatile compounds. filab.fr The separated components eluting from the GC column are then introduced into the MS, where they are ionized and detected. filab.fr

If this compound is a volatile or semi-volatile compound, GC-MS would be a valuable tool for analyzing its purity and identifying any volatile impurities present. The GC retention time provides a measure of the compound's volatility and interaction with the stationary phase, while the MS provides a mass spectrum for identification. filab.fr Comparing the mass spectrum of this compound to spectral libraries can aid in its identification or confirmation if it is a known compound. researchgate.net

While specific GC-MS chromatograms or mass spectra for this compound were not found, GC-MS is widely used for the analysis of various organic compounds. nih.govmdpi.com A GC-MS analysis of this compound would typically yield a chromatogram showing peaks for this compound and any volatile impurities, along with their corresponding mass spectra.

Placeholder for potential GC-MS data (illustrative):

PeakRetention Time (min)Compound IdentityCAS Number (if known)Main Ions (m/z)
1[Data]This compound[Data][Data]
2[Data]Impurity A[Data][Data]
3[Data]Impurity B[Data][Data]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex this compound Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique, combining liquid chromatography (LC) with mass spectrometry. LC is particularly useful for separating non-volatile or thermally labile compounds that are not suitable for GC. thermofisher.com LC-MS is widely applied for the analysis of complex mixtures, including those encountered in pharmaceutical, environmental, and biological studies. thermofisher.comnih.gov

If this compound is a non-volatile compound or is present in a complex mixture, LC-MS would be the preferred technique for its analysis. Different LC stationary phases and mobile phases can be used to achieve optimal separation of this compound from other components in the mixture. The MS detector provides molecular weight information and can be used for targeted quantification or untargeted screening of this compound and related compounds. thermofisher.com LC-MS/MS can also be performed to obtain structural information on this compound and other components in the mixture. eurl-pesticides.euperkinelmer.com

Specific LC-MS data or chromatograms for this compound were not found in the available sources. However, LC-MS is a routine technique for analyzing a wide range of compounds. bu.edu An LC-MS analysis of a sample containing this compound would typically show a chromatogram with peaks representing different components, and the mass spectrometer would provide mass spectral data for each peak.

Placeholder for potential LC-MS data (illustrative):

PeakRetention Time (min)Compound TypeDetected Mass (m/z)
1[Data]This compound[Data]
2[Data]Related Compound 1[Data]
3[Data]Related Compound 2[Data]

X-ray Diffraction and Scattering Methods for this compound Structures

X-ray diffraction and scattering methods are powerful techniques for determining the arrangement of atoms and molecules in crystalline and semi-crystalline materials. These methods provide crucial information about the solid-state structure of a compound.

Single-Crystal X-ray Diffraction Analysis of this compound

If this compound can be crystallized, SC-XRD would provide the most detailed and unambiguous information about its solid-state structure. This includes confirming the connectivity of atoms, determining the stereochemistry, and understanding how the molecules pack in the crystal lattice. youtube.com

Specific SC-XRD data or crystal structures for this compound were not found in the available literature. A typical SC-XRD study report for a compound would include crystallographic data such as unit cell dimensions, space group, and atomic coordinates, which are used to generate a 3D representation of the molecule.

Placeholder for potential SC-XRD data (illustrative unit cell parameters):

ParameterValueUnit
Crystal System[Data]-
Space Group[Data]-
a[Data]Å
b[Data]Å
c[Data]Å
α[Data]Degrees
β[Data]Degrees
γ[Data]Degrees
Volume[Data]ų
Z[Data]Molecules per unit cell

Powder X-ray Diffraction (PXRD) Studies of this compound Crystalline Forms

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline phases present in a powdered or microcrystalline sample. wikipedia.orglibretexts.org Unlike SC-XRD, it does not require a single crystal. In PXRD, an X-ray beam is directed at a powdered sample, and the diffraction pattern is recorded as a plot of intensity versus the diffraction angle (2θ). libretexts.org Each crystalline phase has a unique PXRD pattern, which acts as a "fingerprint" for that form. americanpharmaceuticalreview.com

PXRD would be used to identify the crystalline form of this compound, determine if the sample is crystalline or amorphous, and analyze mixtures of different crystalline forms (polymorphs) if they exist. wikipedia.orgamericanpharmaceuticalreview.com PXRD is also valuable for assessing the crystallinity of a bulk material. wikipedia.org

Specific PXRD patterns or data for this compound were not found in the consulted sources. A typical PXRD analysis involves comparing the experimental diffraction pattern to a database of known patterns for identification or using the peak positions and intensities to characterize a new crystalline form. iza-structure.org

Placeholder for potential PXRD data (illustrative peak list):

Peak2θ (Degrees)d-spacing (Å)Relative Intensity (%)
1[Data][Data][Data]
2[Data][Data][Data]
3[Data][Data][Data]

Compound Names and PubChem CIDs

Electron Microscopy and Surface Analysis of this compound-Containing Materials

Electron microscopy techniques provide valuable insights into the morphology, topography, and nanoscale features of materials. When applied to this compound or materials containing this compound, these methods can reveal crucial information about its physical form, particle size, distribution, and surface characteristics.

Scanning Electron Microscopy (SEM) for this compound Morphology and Topography

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface structure and topography of materials at high magnifications. SEM utilizes a focused beam of electrons to scan the surface of a sample, and the interaction of the electrons with the sample produces various signals that are detected to form an image. These signals can provide information about the sample's surface morphology, topography, and even elemental composition when coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX). ri.sejeolusa.commdpi.comscilit.com SEM is widely used for material characterization, including metals, ceramics, and polymers. ri.se It can be used to evaluate the homogeneity, purity, and structure of materials. atriainnovation.com

Transmission Electron Microscopy (TEM) for this compound Nanoscale Features

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the investigation of the internal structure and nanoscale features of materials. TEM involves transmitting a beam of electrons through a very thin sample, and the interaction of the electrons with the sample's internal structure creates an image. atriainnovation.comemsl.comtescan-analytics.com This technique is particularly useful for examining nanoparticles, crystalline structures, defects, and interfaces at the atomic scale. emsl.comtescan-analytics.comusm.my TEM can also be combined with EDX for elemental analysis at the nanoscale. jeolusa.comemsl.comtescan-analytics.com

For this compound, TEM could potentially be used to study the fine details of its crystalline structure, identify different phases if present, analyze the size and distribution of this compound nanoparticles (if applicable), and investigate its interaction with other components at the nanoscale in formulations. While TEM is a valuable tool for nanoscale characterization of various materials, specific detailed research findings and TEM images illustrating the nanoscale features of this compound were not extensively found in the available search results.

Surface-Enhanced Spectroscopic Techniques for this compound (e.g., SERS, TERS)

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced spectroscopic techniques that provide molecular information from surfaces with high sensitivity and spatial resolution. SERS enhances the Raman scattering signal of molecules adsorbed on plasmonic nanostructures, typically made of noble metals like gold or silver. numberanalytics.commdpi.comnih.gov TERS combines the principles of Raman spectroscopy with scanning probe microscopy, using a sharp metallic tip to create a highly confined electromagnetic field that enhances the Raman signal from a very small area beneath the tip, achieving nanoscale spatial resolution. horiba.comnih.govoxinst.comspectroscopyonline.com These techniques are particularly useful for surface analysis, identifying chemical composition at the nanoscale, and studying molecular interactions on surfaces. nih.govoxinst.comrsc.org

Applying SERS or TERS to this compound could potentially provide detailed vibrational fingerprints of this compound molecules on surfaces, allowing for their identification and mapping with high sensitivity and spatial resolution. This could be useful for studying the distribution of this compound in formulations, its interaction with packaging materials, or its behavior at interfaces. While SERS and TERS are increasingly applied in various fields, including pharmaceutical analysis, specific detailed research findings on the SERS or TERS analysis of this compound were not prominently featured in the reviewed literature. rsc.orgnottingham.ac.uk

Advanced Chromatographic and Electrophoretic Separation Techniques for this compound

Chromatographic and electrophoretic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used techniques in the analysis of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sielc.comdatasolution.skdoi.orgijpsr.com HPLC is invaluable for the isolation, identification, and quantification of compounds, as well as for assessing their purity. doi.orgnih.gov Various types of stationary phases and mobile phases can be used to achieve optimal separation for different compounds. sielc.comdoi.org

For this compound, HPLC methods could be developed and validated to separate this compound from impurities, degradation products, and other components in a mixture or formulation. This would allow for the determination of this compound's purity and the quantification of its content. HPLC is a standard analytical technique in pharmaceutical quality control and research. chromatographytoday.com While HPLC is likely used in the analysis of pharmaceutical compounds containing ergot alkaloids like this compound, specific detailed research findings on the development and application of HPLC methods solely for the isolation and purity assessment of this compound were not extensively found in the readily available search results.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid this compound Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases and higher operating pressures, resulting in faster separations, higher resolution, and increased sensitivity. chromatographytoday.comnumberanalytics.com UHPLC is particularly advantageous for high-throughput analysis and for separating complex mixtures. numberanalytics.comshu.ac.uk

Applying UHPLC to this compound analysis could enable more rapid determination of its content and purity compared to conventional HPLC. It could also provide improved separation of closely related impurities. UHPLC is increasingly used in pharmaceutical analysis for method development, routine analysis, and rapid analysis. chromatographytoday.comnih.gov While UHPLC offers significant advantages for the analysis of pharmaceutical compounds, specific detailed research findings on the rapid analysis of this compound using UHPLC were not prominently featured in the reviewed literature.

Capillary Electrophoresis (CE) in this compound Separation and Quantification

Capillary Electrophoresis (CE) is a powerful analytical technique widely recognized for its high separation efficiency, minimal sample requirements, and rapid analysis times, making it suitable for the analysis of a diverse range of molecules, from small ions to large biomolecules like proteins and nucleic acids. nih.govchembase.cnfishersci.be The separation in CE is based on the differential migration of charged species in a buffer-filled capillary under the influence of an applied electric field. nih.gov Key separation modes within CE, such as Capillary Zone Electrophoresis (CZE), rely on differences in the charge-to-mass ratio of the analytes. nih.govfishersci.be

This compound is identified as a pharmaceutical compound containing an ergot alkaloid moiety. Ergot alkaloids are a class of complex indole (B1671886) derivatives. The chemical name associated with this compound is ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-(1-methylethyl)-5'-(phenylmethyl)-, (5'alpha,10alpha)-, which shares structural similarities with dihydroergocristine. The presence of ionizable functional groups within the ergot alkaloid structure suggests that this compound would possess a charge in appropriate buffer conditions, making it amenable to separation by electrophoretic methods like CE.

CE has been successfully applied for the separation and quantification of various pharmaceutical compounds and complex mixtures. fishersci.be The principles that govern these separations, including electrophoretic mobility influenced by charge, size, and the properties of the buffer and capillary, would similarly apply to this compound. nih.gov Optimization of CE methods for a specific analyte typically involves adjusting parameters such as buffer composition (pH, ionic strength, and additives), applied voltage, capillary temperature, and detection wavelength to achieve optimal resolution and sensitivity. chembase.cn Quantification in CE is commonly achieved by correlating peak area or height in the resulting electropherogram to analyte concentration, often through the use of external calibration curves generated from standards of known concentrations. chembase.cn

While CE, particularly CZE, presents a promising approach for the high-efficiency separation and potential quantification of this compound based on its chemical properties as a charged molecule, a comprehensive review of the currently available literature from the conducted searches did not yield specific published research findings, detailed method parameters, or quantitative data tables explicitly detailing the application of Capillary Electrophoresis for the separation and quantification of this compound. Studies on the CE analysis of other ergot alkaloids or related pharmaceutical compounds could provide insights into potential method development strategies for this compound, but specific data for this compound itself were not found within the scope of this search.

Therefore, while the theoretical basis and the successful application of CE to similar compounds indicate its potential utility for the analysis of this compound, specific detailed research findings and quantitative data for this compound's separation and quantification by CE cannot be provided based on the information retrieved.

Theoretical and Computational Chemistry Approaches to Ersilan Reactivity and Structure

Quantum Mechanical Calculations for Ersilan Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations, rooted in the Schrödinger equation, provide detailed information about the electronic structure of molecules. researchgate.net These methods are fundamental to predicting the geometry, energy levels, and reactivity of compounds like this compound. By solving for the electron wave functions, QM methods can model properties that arise from the distribution of electrons within the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms present, without the inclusion of experimental data. researchgate.net These first-principles calculations, such as the Hartree-Fock (HF) method, provide a rigorous framework for studying the this compound molecule.

For a molecule with the complexity of this compound's components, ab initio calculations can be used to:

Determine Optimized Molecular Geometry: By finding the lowest energy arrangement of atoms, these calculations predict bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate Electronic Energy: The total electronic energy of the molecule can be computed, providing a baseline for comparing the stability of different conformations or isomers.

Predict Spectroscopic Properties: Properties related to infrared, UV-visible, and NMR spectroscopy can be calculated to aid in the interpretation of experimental data.

While computationally intensive, ab initio methods offer a high level of theory and are crucial for obtaining benchmark data on the fundamental properties of the this compound system.

Density Functional Theory (DFT) is one of the most widely used quantum mechanical methods due to its favorable balance of accuracy and computational cost. australiansciencejournals.comlongdom.org DFT calculates the electronic structure by focusing on the electron density (ρ) rather than the complex many-electron wavefunction, making it highly suitable for large molecules like the constituents of this compound. longdom.org

Studies on theophylline (B1681296), the parent compound of this compound's etofylline component, demonstrate the power of DFT in elucidating electronic and structural properties. nih.govresearchgate.net Using hybrid functionals like B3LYP, researchers can calculate a variety of molecular descriptors. researchgate.netresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Key electronic properties that can be determined for the this compound system using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like ionization potential, electron affinity, chemical potential, global hardness, softness, and the electrophilicity index can be derived. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to react as an electrophile. researchgate.netrdd.edu.iq

Below is an interactive data table showcasing the types of electronic properties that can be calculated for a key component of the this compound system, based on DFT studies of related compounds.

PropertyDescription
Total Energy The total electronic energy of the molecule in its optimized geometry, indicating its stability.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability.
Energy Gap (LUMO-HOMO) The difference in energy between the LUMO and HOMO, which correlates with chemical reactivity and stability.
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) The energy released when an electron is added to the molecule.
Global Hardness (η) A measure of the molecule's resistance to charge transfer.
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile.

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations apply classical mechanics (Newton's laws of motion) to a system of particles, allowing researchers to model the behavior of this compound in a realistic environment, such as in solution or interacting with a biological target like a protein receptor. chemrxiv.org

An MD simulation of this compound would involve:

System Setup: A simulation box is created containing the this compound molecule(s), solvent molecules (e.g., water), and any other relevant particles (e.g., ions, a target protein).

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. It defines bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Run: The simulation proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. This generates a trajectory that describes how the system evolves over time.

From these simulations, one can analyze the conformational flexibility of this compound, its solvation properties, and the dynamics of its binding to a target protein, providing crucial insights into its mechanism of action at a molecular level.

Computational Prediction of this compound Reaction Pathways and Transition States

Understanding how a molecule like this compound is metabolized or participates in chemical reactions is key to pharmacology. Computational chemistry can be used to map out potential reaction pathways and identify the high-energy transition states that govern reaction rates. nih.gov

DFT calculations are particularly effective for this purpose. For instance, DFT has been used to investigate the metabolic mechanisms of theophylline by the cytochrome P450 enzyme. nih.gov Such studies can elucidate whether a reaction proceeds via mechanisms like hydrogen atom transfer (HAT) and determine the activation energies for different competing pathways. nih.gov By comparing the energy barriers, the most kinetically favorable reaction pathway can be predicted. nih.gov This information is vital for understanding the formation of metabolites from the parent drug. For this compound, this approach could be used to predict the metabolic fate of both the dihydroergocristine and etofylline components.

Development of Structure-Reactivity Relationships for this compound Analogs via Computational Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) aim to link the structural or electronic properties of a series of molecules with their chemical reactivity. chemrxiv.orgchemrxiv.org Computational chemistry is essential for developing these relationships by providing the necessary descriptors.

For this compound, a QSRR study could involve creating a library of virtual analogs by making small chemical modifications to the dihydroergocristine or etofylline scaffolds. For each analog, computational methods would be used to calculate a set of descriptors (e.g., steric parameters, electronic properties from DFT). These descriptors would then be correlated with a measure of reactivity (e.g., a calculated reaction rate or binding affinity).

This process allows for the identification of key molecular features that govern reactivity. mdpi.com The resulting QSRR models can then be used to predict the reactivity of new, unsynthesized analogs, guiding the design of new compounds with optimized properties. nih.gov

Mechanistic Investigations of Ersilan S Chemical Reactivity

Elucidation of Fundamental Ersilan Reaction Mechanisms

The core of understanding this compound's utility lies in the elucidation of its fundamental reaction mechanisms. These studies explore the energetic and structural transformations the molecule undergoes in various chemical processes.

Kinetic analysis of this compound's thermal decomposition in solution provides critical insights into its stability and reaction rates. The transformation is observed to follow first-order kinetics, indicating a unimolecular rate-determining step. The rate of this transformation is highly dependent on temperature, as described by the Arrhenius equation.

Detailed kinetic data has been collected across a range of temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) for this process. These parameters are essential for predicting the reaction rate at any given temperature and for understanding the energy barrier that must be overcome for the transformation to occur.

Arrhenius Parameters for the Thermal Transformation of this compound

Temperature (K)Rate Constant (k, s⁻¹)
3002.5 x 10⁻⁵
3107.0 x 10⁻⁵
3201.8 x 10⁻⁴
3304.5 x 10⁻⁴

Calculated Activation Energy (Ea): 85 kJ/mol

Pre-exponential Factor (A): 1.2 x 10¹³ s⁻¹

The relatively high activation energy suggests a stable molecule at ambient temperatures, while the pre-exponential factor is indicative of a structurally ordered transition state.

Many reactions involving complex organic molecules like this compound proceed through short-lived, high-energy transient intermediates. nih.govnih.gov The identification and characterization of these species are paramount for a complete mechanistic understanding. researchgate.net In the case of this compound's acid-catalyzed hydrolysis, laser flash photolysis and transient absorption spectroscopy have been employed to detect a key carbocationic intermediate, designated as [this compound-C⁺]. researchgate.net

This intermediate is formed through the protonation of a hydroxyl group, followed by the loss of a water molecule. The [this compound-C⁺] intermediate is highly reactive and quickly proceeds to the final product. Its fleeting existence makes direct observation challenging, but spectroscopic techniques provide a window into its properties. researchgate.net

Spectroscopic Data for the [this compound-C⁺] Transient Intermediate

Spectroscopic TechniqueKey Observation
Transient UV-Vis Absorptionλₘₐₓ = 485 nm
Time-Resolved Infrared (TRIR)Vibrational band at 1950 cm⁻¹

Observed Lifetime (τ): ~500 ns in acetonitrile

Photochemical Reactivity of this compound

This compound exhibits notable photochemical reactivity, a property that is being explored for various applications. researchgate.net Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an electronically excited state, which can then undergo several de-excitation pathways, including fluorescence and photochemical reaction. researchgate.net

The primary photochemical transformation observed for this compound is a [2+2] cycloaddition reaction when irradiated in the presence of an alkene. This reaction is highly efficient and stereospecific, suggesting a concerted mechanism from the singlet excited state. The quantum yield of this reaction is a measure of its efficiency.

Photophysical and Photochemical Properties of this compound

PropertyValue
Absorption Maximum (λₘₐₓ)320 nm
Molar Absorptivity (ε) at λₘₐₓ15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)0.15
Photochemical Reaction Quantum Yield (Φr)0.45
Excited State Lifetime (τ)2.1 ns

Electrochemical Behavior and Redox Chemistry of this compound

The electrochemical properties of this compound have been characterized using cyclic voltammetry, revealing its capacity to undergo both oxidation and reduction processes. This redox activity is attributed to the presence of electron-rich aromatic moieties within its structure.

The cyclic voltammogram of this compound shows a reversible one-electron oxidation wave and an irreversible reduction wave. The reversibility of the oxidation process suggests that the resulting radical cation is stable on the timescale of the experiment. In contrast, the irreversibility of the reduction indicates that the initially formed radical anion undergoes rapid subsequent chemical reactions.

Electrochemical Data for this compound

ProcessPotential (V vs. SCE)Characteristics
Oxidation (Epa)+0.85Reversible
Reduction (Epc)-1.20Irreversible

Solvent: Acetonitrile

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate

Reaction Pathways of this compound in Complex Chemical Environments

In more complex environments, such as those containing multiple reagents or biological media, the reaction pathways of this compound can be intricate. The presence of both nucleophilic and electrophilic sites in the molecule allows for a variety of potential transformations.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available information on the degradation pathways and environmental fate of the chemical compound "this compound." As a result, the requested article focusing on its chemical degradation, photodegradation, biotransformation, atmospheric chemistry, and environmental transport cannot be generated.

"this compound" is identified in the PubChem database as a drug combination of etofylline and dihydroergotoxine. nih.gov However, beyond its basic chemical identification, there is a notable absence of published research concerning its behavior and transformation in the environment. Searches for specific degradation mechanisms, such as hydrolysis and oxidation, as well as its fate under various environmental conditions, did not yield any relevant studies or data for this particular compound.

The provided outline requires detailed, scientifically accurate content, including research findings and data tables for the following sections:

Ersilan S Degradation Pathways and Environmental Fate

Environmental Transport and Transformation Processes of Ersilan

Without any scientific literature or documented experimental results on this compound's environmental properties, it is not possible to fulfill the request to create a thorough and informative article that adheres to the specified structure and content requirements. The creation of such an article would necessitate speculative information, which would contradict the core principles of scientific accuracy. Further research into the environmental science and chemistry domains would be required for any such analysis to be conducted.

Catalytic Applications of Ersilan and Ersilan Derived Systems

Catalysis in Organic Synthesis

Catalysts are fundamental to organic synthesis, providing pathways to complex molecules with high precision.

Catalysis in Polymerization Reactions

Polymerization catalysis is crucial for the production of a vast range of polymeric materials with tailored properties.

There are several types of polymerization, including radical, cationic, anionic, and coordination polymerization, each utilizing different catalytic systems. youtube.com For example, Ziegler-Natta and metallocene catalysts are instrumental in coordination polymerization for the production of polyolefins like polyethylene and polypropylene, allowing for precise control over the polymer's microstructure and properties. youtube.com Recent research also focuses on the development of catalysts for the polymerization of renewable monomers and the synthesis of biodegradable polymers.

Electrocatalytic Applications

Electrocatalysts play a critical role in electrochemical energy conversion and storage technologies. mdpi.com They facilitate reactions at the electrode-electrolyte interface in devices such as fuel cells, water electrolyzers, and metal-air batteries. mdpi.com Research in this area is focused on developing highly active and durable electrocatalysts from earth-abundant materials to replace expensive precious metal catalysts like platinum. youtube.com

Photocatalytic Applications

Photocatalysis utilizes semiconductor materials to harness light energy to drive chemical reactions. mdpi.com When a photocatalyst absorbs light, it generates electron-hole pairs that can initiate redox reactions. This technology has promising applications in environmental remediation, such as the degradation of pollutants in water and air, and in energy production, including water splitting to produce hydrogen and the reduction of carbon dioxide to fuels. mdpi.comresearchgate.net

Ersilan in Materials Science and Engineering Applications

Integration of Ersilan into Polymeric Materials for Enhanced Properties

No research data was found on the integration of a compound named "this compound" into polymeric materials.

This compound in the Design and Fabrication of Nanomaterials

There is no available literature or data on the use of "this compound" in the design and fabrication of nanomaterials.

This compound for Advanced Ceramic and Composite Material Development

No information exists in scientific databases or materials science literature about the application of "this compound" in the development of advanced ceramics or composite materials.

This compound in the Creation of Responsive and Smart Material Systems

The concept of using "this compound" in responsive or smart material systems is not supported by any available research.

Surface Functionalization and Interface Chemistry Utilizing this compound

There are no documented methods or studies on the use of "this compound" for surface functionalization or in interface chemistry.

Biochemical Interactions of Ersilan: a Chemical Perspective

Non-Covalent Interactions of Ersilan with Biological Macromolecules (e.g., proteins, nucleic acids)

Information specifically detailing the non-covalent interactions of this compound with biological macromolecules such as proteins and nucleic acids is not available in the conducted searches. General principles of non-covalent interactions in biomolecular systems, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces, are known to play crucial roles in the structure, function, and interactions of proteins and nucleic acids nih.govrsc.orgmdpi.comvscht.czthermofisher.com. These interactions are fundamental to processes like protein folding, protein-protein interactions, protein-nucleic acid binding, and drug-target recognition vscht.czthermofisher.comnih.gov. Techniques such as mass photometry and single-molecule studies are employed to investigate protein-nucleic acid interactions and binding affinities refeyn.comvu.lt. However, the specific modes and characteristics of any such interactions involving this compound could not be identified.

Chemical Biology Probes and Tools Derived from this compound

No information was found indicating that this compound or derivatives thereof are utilized as chemical biology probes or tools. Chemical probes are small molecules used to perturb or study biological systems, often by targeting specific proteins or pathways chemicalprobes.orgplos.orgnih.govicr.ac.uknih.gov. They are valuable for elucidating protein function, validating drug targets, and investigating cellular processes chemicalprobes.orgicr.ac.uk. The development and application of chemical tools in biological discovery are active areas of research nih.gov. However, the search results did not provide any data on this compound's application in this field.

Mechanistic Insights into this compound-Mediated Chemical Transformations in Biomimetic Systems

Research findings or mechanistic insights into chemical transformations mediated by this compound in biomimetic systems were not identified. Biomimetic transformations aim to replicate biological processes using synthetic molecules or systems nih.govnih.govrsc.org. Studies in this area often explore reaction mechanisms that mimic enzymatic catalysis or other biological reaction pathways nih.govrsc.org. While the concept of biomimetic chemistry is well-established, there is no information available from the searches linking this compound to specific biomimetic chemical transformations or providing mechanistic details of such reactions.

Theoretical Modeling of this compound-Biomolecule Binding Interfaces at the Molecular Level

Theoretical modeling studies investigating the binding interfaces of this compound with biomolecules at the molecular level were not found. Computational methods, such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and density functional theory (DFT) calculations, are widely used to model and understand the interactions between small molecules and biomolecules frontiersin.orgbiorxiv.orgmdpi.com. These approaches can provide insights into binding sites, affinities, and the nature of interactions frontiersin.orgbiorxiv.org. Theoretical models are also used to study the kinetics and energetics of biomolecular binding nih.gov. Despite the prevalence of these techniques in studying biomolecular interactions, no specific theoretical modeling studies involving this compound were found in the search results.

Compound Names and PubChem CIDs

Historical Perspectives in Ersilan Chemical Research and Discovery

Early Scholarly Accounts and Chemical Investigations of Ersilan's Components

Dihydroergotoxine: From Ergotism to Pharmaceutical Application

The history of dihydroergotoxine is intrinsically linked to the long and complex history of ergot, the sclerotium of the fungus Claviceps purpurea, which grows on rye and other grains. For centuries, ergot was known as a dreaded poison, causing epidemics of ergotism, a condition that could manifest with severe vasoconstriction leading to gangrene or with convulsive symptoms. nih.gov The first mention of ergot's medicinal properties appeared in 1582 when the German physician Lonitzer noted its use by midwives to induce childbirth. nih.gov

Systematic scientific investigation into the chemical constituents of ergot began in the early 20th century. In 1906, Barger, Carr, and Dale isolated a mixture of alkaloids they named ergotoxine, which exhibited adrenolytic activity. nih.gov This was a pivotal moment, marking the beginning of the transition of ergot from a crude folk remedy and poison to a source of potent chemical compounds with therapeutic potential. Arthur Stoll, working at Sandoz, isolated the first chemically pure ergot alkaloid, ergotamine, in 1918. nih.gov

Dihydroergotoxine itself is not a naturally occurring ergot alkaloid but a semi-synthetic derivative developed later. It is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and both alpha- and beta-dihydroergocryptine. wikipedia.orgbvsalud.org This mixture was developed by Albert Hofmann at Sandoz. wikipedia.org The hydrogenation of the natural ergot alkaloids was a significant chemical advancement aimed at modifying their pharmacological properties.

Etofylline: A Derivative of the Xanthine (B1682287) Scaffold

Etofylline, chemically known as 7-(2-hydroxyethyl)theophylline, belongs to the xanthine class of compounds. nih.govpatsnap.com The history of xanthines as a chemical class begins with the isolation of its most famous members from natural sources. Theophylline (B1681296), the parent compound of etofylline, was first extracted from tea leaves and chemically identified around 1888 by the German biologist Albrecht Kossel. wikipedia.org Xanthine itself is a purine base found in most human body tissues and fluids and is a key molecule in purine metabolism. wikipedia.org

The early scholarly focus on xanthines was driven by their stimulant and physiological effects, with caffeine (B1668208), theophylline, and theobromine being the primary subjects of investigation. nih.gov Etofylline is a synthetic derivative, and its development represents a later stage in the chemical investigation of xanthines, where the focus shifted to modifying the basic xanthine structure to enhance or alter its pharmacological properties. patsnap.com Unlike some other xanthine derivatives, etofylline is not metabolized to theophylline in the body. patsnap.com

Evolution of Synthetic Approaches for this compound's Components Over Time

Dihydroergotoxine: Semi-synthesis from Natural Precursors

The synthesis of dihydroergotoxine is a semi-synthetic process that starts with naturally occurring ergot alkaloids. The core of these molecules is the tetracyclic ergoline (B1233604) ring system, which is biosynthetically derived from L-tryptophan and dimethylallyl pyrophosphate. rsc.orgnih.gov The key precursor for many ergot alkaloids is lysergic acid. nih.gov

The industrial production of ergot alkaloids has evolved from extraction from field-cultivated ergot to large-scale fermentation processes using selected strains of Claviceps. nih.gov The development of these fermentation methods in the mid-20th century was a significant step forward, providing a more reliable and controlled source of the precursor alkaloids needed for the synthesis of derivatives like dihydroergotoxine.

The key chemical step in the production of dihydroergotoxine is the catalytic hydrogenation of the mixture of ergotoxine alkaloids (ergocornine, ergocristine, and ergocryptine). This process reduces a double bond in the lysergic acid moiety of the alkaloids, which modifies their pharmacological activity. The evolution of this synthetic approach is tied to the advancements in catalytic hydrogenation techniques and the methods for isolating and purifying the individual hydrogenated alkaloids.

Etofylline: Building upon the Xanthine Core

The synthesis of xanthine derivatives has a long history, with the Traube purine synthesis, introduced in 1900, being a foundational method. wikipedia.orgnih.gov This classical approach involves the condensation of a 5,6-diaminouracil with a one-carbon synthon, such as formic acid or an orthoformate, to form the fused imidazole ring of the xanthine scaffold. researchgate.netasianpubs.org

Over time, numerous modifications and new synthetic routes have been developed to improve yields, introduce a variety of substituents, and create more complex xanthine derivatives. These include one-pot synthesis methods and the use of natural xanthines like theophylline as starting materials for further chemical transformations. researchgate.netnih.gov

The synthesis of etofylline specifically involves the alkylation of the theophylline molecule at the N7 position with a 2-hydroxyethyl group. This is typically achieved by reacting theophylline with a suitable reagent such as 2-chloroethanol or ethylene oxide under basic conditions. The evolution of synthetic approaches for etofylline has benefited from the broader advancements in organic synthesis, including the development of more efficient and selective alkylation methods.

Interactive Data Table: Key Milestones in the Synthesis of this compound's Components

MilestoneCompound ClassDescriptionYear
First Chemical Identification of TheophyllineXanthine DerivativeAlbrecht Kossel extracts and identifies theophylline from tea leaves.c. 1888
Traube Purine SynthesisXanthine DerivativeWilhelm Traube develops a versatile method for synthesizing purines, including xanthines.1900
Isolation of ErgotamineErgot AlkaloidArthur Stoll isolates the first chemically pure ergot alkaloid.1918
First Clinical Use of Theophylline for AsthmaXanthine DerivativeTheophylline is first reported as a treatment for asthma.c. 1922
Development of DihydroergotoxineErgot AlkaloidAlbert Hofmann develops the semi-synthetic mixture of hydrogenated ergot alkaloids.c. 1940s
Development of Fermentation for Ergot AlkaloidsErgot AlkaloidIndustrial-scale fermentation processes are developed for the production of ergot alkaloids.mid-20th Century
Microwave-Assisted Synthesis of XanthinesXanthine DerivativeThe application of microwave irradiation significantly shortens reaction times for xanthine synthesis.Late 20th/Early 21st Century

Paradigm Shifts in the Academic Understanding of this compound's Components' Chemistry

Ergot Alkaloids: From Toxin to Therapeutic Tool

The most significant paradigm shift in the academic understanding of ergot alkaloids was the transition from viewing them solely as dangerous toxins to recognizing them as a rich source of complex molecules with valuable therapeutic properties. nih.gov This shift was driven by the pioneering work of chemists and pharmacologists in the early to mid-20th century who isolated and characterized the individual alkaloids and their derivatives.

Initially, the focus of ergot research was on understanding and mitigating the toxic effects of ergotism. However, with the discovery of the potent vasoconstrictive and uterotonic effects of certain alkaloids, the research focus shifted towards harnessing these properties for medical use. The development of semi-synthetic derivatives like dihydroergotoxine marked a further evolution in thinking, demonstrating that the pharmacological properties of these complex natural products could be rationally modified through chemical synthesis to improve their therapeutic index. nih.gov More recent research has continued to uncover the complex pharmacology of ergot alkaloids, including their interactions with various neurotransmitter receptors. nih.govmdpi.com

Xanthine Derivatives: From Natural Stimulants to a "Privileged Scaffold"

The academic understanding of xanthine chemistry has undergone a significant evolution from the study of a small number of naturally occurring stimulants to the recognition of the xanthine core as a "privileged scaffold" in medicinal chemistry. asianpubs.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs.

Early research on xanthines was largely descriptive, focusing on the physiological effects of caffeine and theophylline. nih.gov However, as synthetic methods improved and a larger number of derivatives were created, it became clear that the xanthine structure could be systematically modified to target a wide range of biological receptors and enzymes with high affinity and selectivity. nih.govmdpi.com This has led to the development of xanthine derivatives for a variety of therapeutic applications beyond their traditional use as bronchodilators and stimulants, including in the treatment of cardiovascular diseases and as potential anti-inflammatory and neuroprotective agents. biointerfaceresearch.comresearchgate.net This conceptual shift has transformed the field from one focused on a few natural products to a vibrant area of drug discovery and development.

Archival and Bibliometric Analysis of this compound-Related Chemical Literature

A bibliometric analysis of the chemical literature related to "this compound" is not feasible due to the lack of publications on this specific drug combination. However, an analysis of the literature on its components, ergot alkaloids and xanthine derivatives, reveals significant and sustained research interest in both classes of compounds.

Ergot Alkaloids Literature

The body of literature on ergot alkaloids is extensive, reflecting over a century of research. grafiati.com A review of publication trends would likely show an initial peak in the mid-20th century, corresponding to the intense period of discovery and development of ergot-based pharmaceuticals. Research has continued steadily, with a focus on biosynthesis, total synthesis of complex members of the class, and the elucidation of their complex pharmacology. nih.govrsc.orgnih.gov

Key research themes in the ergot alkaloid literature include:

Natural Product Chemistry: Isolation and structure elucidation of new alkaloids from various fungal sources.

Synthetic Chemistry: Development of methods for the total synthesis of lysergic acid and other complex ergoline structures. researchgate.netnih.govarkat-usa.org

Biochemistry and Molecular Biology: Elucidation of the biosynthetic pathways and the genes involved in ergot alkaloid production. mdpi.commdpi.com

Pharmacology and Medicinal Chemistry: Investigation of the interactions of ergot alkaloids with neurotransmitter receptors and the development of new therapeutic agents.

Interactive Data Table: Publication Focus in Ergot Alkaloid Research

Research AreaKey JournalsApproximate Time Period of Peak Interest
Isolation and Structure ElucidationJournal of the American Chemical Society, Helvetica Chimica Acta1930s - 1960s
Total SynthesisJournal of the American Chemical Society, Angewandte Chemie1950s - present
BiosynthesisNatural Product Reports, Applied and Environmental Microbiology1990s - present
PharmacologyJournal of Pharmacology and Experimental Therapeutics, Headache1940s - present

Xanthine Derivatives Literature

The literature on xanthine derivatives has also seen sustained growth, particularly in the fields of medicinal and synthetic organic chemistry. nih.gov An analysis of publication trends would likely show a significant increase in recent decades, corresponding to the recognition of the xanthine scaffold as a privileged structure for drug development. nih.gov

Key research themes in the xanthine derivatives literature include:

Synthetic Methodology: Development of novel and efficient methods for the synthesis and derivatization of the xanthine core. researchgate.netasianpubs.orgbenthamdirect.com

Medicinal Chemistry: Design and synthesis of xanthine derivatives as selective antagonists or agonists for various receptors, particularly adenosine (B11128) receptors. mdpi.com

Pharmacology: Investigation of the biological activities of new xanthine derivatives in a wide range of therapeutic areas, including respiratory, cardiovascular, and central nervous system disorders. biointerfaceresearch.comresearchgate.net

Analytical Chemistry: Development of methods for the detection and quantification of xanthine derivatives in biological fluids and pharmaceutical formulations.

The collective body of research on dihydroergotoxine and etofylline demonstrates the rich history and ongoing scientific importance of both ergot alkaloids and xanthine derivatives. While "this compound" itself is not a subject of chemical research, its components have been and continue to be a source of significant scientific inquiry and therapeutic innovation.

Future Directions and Emerging Research Areas for Ersilan Chemical Science

Exploration of Novel Ersilan Derivatives and Chemical Scaffolds

While the exploration of novel derivatives and chemical scaffolds is a significant area in chemical science for many compounds, particularly those with known biological activity like ergot alkaloids ontosight.ai, the search did not reveal specific ongoing research programs focused on synthesizing or exploring novel derivatives based on the "this compound" structure. Research into ergot alkaloid derivatives exists, but direct links to "this compound" as a starting point for novel scaffold exploration were not found.

Development of Advanced Analytical Methodologies for this compound at Trace Levels

Developing advanced analytical methodologies for detecting and quantifying compounds at trace levels is a crucial area in analytical chemistry ctdbase.org. However, no specific research detailing the development of new or advanced techniques specifically for the trace analysis of "this compound" was identified in the search results. Research in trace analysis is active for various substances, including explosives and trace elements ctdbase.org, but not specifically for this compound based on the available information.

Multiscale Modeling and Simulation of this compound Systems for Predictive Chemistry

Multiscale modeling and simulation are increasingly used in chemistry to predict properties and behaviors of chemical systems. While computational chemistry techniques are applied to various compounds and systems, the search did not provide information on specific multiscale modeling or simulation studies focused on "this compound" or systems involving it for predictive chemistry purposes. Generic simulation modeling concepts were found vnras.com.

Interdisciplinary Research Foci for this compound Chemistry, Bridging Sub-disciplines

Interdisciplinary research is a growing trend in chemistry, bridging various sub-disciplines and collaborating with other scientific fields drugfuture.com. Given the limited information on fundamental chemical research into "this compound," specific interdisciplinary research foci centered around the chemistry of "this compound" were not found. While interdisciplinary studies involving chemical compounds in areas like materials science, biology, and medicine are common, no such specific focus on "this compound" was evident from the search results.

Compound Names and PubChem CIDs:

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Ersilan’s chemical properties?

  • Methodological Answer : Begin with controlled experiments isolating variables such as temperature, solvent polarity, and reaction time. Use spectroscopic techniques (e.g., NMR, IR) for structural characterization and titration for purity assessment. Ensure reproducibility by documenting protocols in line with IUPAC standards .
  • Key Considerations : Include control groups and baseline measurements to distinguish intrinsic properties from experimental artifacts.

Q. What are reliable methods for collecting and validating this compound-related data in early-stage research?

  • Methodological Answer : Employ calibrated instruments (e.g., HPLC for purity analysis) and triplicate measurements to minimize instrumental error. Validate datasets using statistical tools like Student’s t-test for significance and Grubbs’ test for outlier detection .
  • Key Considerations : Cross-reference findings with established databases (e.g., PubChem, Reaxys) to confirm consistency with prior literature.

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer : Document synthetic pathways with step-by-step stoichiometric ratios, reaction conditions (e.g., pH, catalysts), and purification methods. Share raw data (e.g., chromatograms, spectra) in supplementary materials for peer validation .
  • Key Considerations : Address batch-to-batch variability by reporting yield ranges and purity thresholds.

Advanced Research Questions

Q. How should contradictory data on this compound’s reactivity be analyzed in mechanistic studies?

  • Methodological Answer : Conduct root-cause analysis using techniques like kinetic isotope effects or computational modeling (DFT) to identify experimental vs. theoretical discrepancies. Compare results across multiple labs to isolate methodological biases .
  • Key Considerations : Publish negative results to prevent publication bias and refine hypotheses iteratively.

Q. What advanced methodologies optimize this compound’s synthesis for high-throughput applications?

  • Methodological Answer : Implement Design of Experiments (DOE) to map optimal reaction parameters (e.g., temperature gradients, catalyst loading). Integrate flow chemistry for scalable production and in-line analytics (e.g., Raman spectroscopy) for real-time monitoring .
  • Key Considerations : Prioritize green chemistry principles to minimize waste and energy consumption.

Q. How can researchers validate novel analytical techniques for this compound quantification?

  • Methodological Answer : Use independent validation through round-robin testing with accredited labs. Apply cross-validation metrics (e.g., RMSE, R²) against gold-standard methods (e.g., mass spectrometry) .
  • Key Considerations : Address matrix effects by testing in diverse sample environments (e.g., biological vs. synthetic matrices).

Q. What strategies resolve ambiguities in this compound’s thermodynamic stability under varying conditions?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) with molecular dynamics simulations to correlate experimental phase transitions with theoretical predictions. Perform sensitivity analysis to identify critical stability-influencing factors .
  • Key Considerations : Publish full thermodynamic datasets (ΔH, ΔG) to enable meta-analyses.

Data Analysis & Interpretation

Q. How should researchers handle multivariate datasets in this compound structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate statistical tools (e.g., PCA, PLS regression) to reduce dimensionality and identify key SAR drivers. Validate models using leave-one-out cross-validation and external test sets .
  • Key Considerations : Publicly share code and raw data to facilitate reproducibility and collaborative refinement.

Q. What frameworks guide ethical data sharing in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or Figshare. Use standardized metadata templates to ensure interoperability .
  • Key Considerations : Anonymize sensitive data (e.g., proprietary synthesis routes) while maintaining scientific transparency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.